2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide
説明
The compound 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide features a coumarin (2H-chromen-2-one) core substituted with a bromine atom at position 5. A phenoxy group is attached at position 3 of the coumarin, linked to an acetamide moiety with a cyclopropyl substituent on the nitrogen. The bromine atom may enhance halogen bonding in target binding, while the cyclopropyl group could improve metabolic stability compared to bulkier substituents .
特性
分子式 |
C20H16BrNO4 |
|---|---|
分子量 |
414.2 g/mol |
IUPAC名 |
2-[4-(6-bromo-2-oxochromen-3-yl)phenoxy]-N-cyclopropylacetamide |
InChI |
InChI=1S/C20H16BrNO4/c21-14-3-8-18-13(9-14)10-17(20(24)26-18)12-1-6-16(7-2-12)25-11-19(23)22-15-4-5-15/h1-3,6-10,15H,4-5,11H2,(H,22,23) |
InChIキー |
AALXEZKQEYDULB-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
製品の起源 |
United States |
準備方法
2-[4-(6-ブロモ-2-オキソ-2H-クロメン-3-イル)フェノキシ]-N-シクロプロピルアセトアミドの合成は、通常、複数のステップを伴います。 一般的な合成経路の1つは、2H-クロメン-2-オンのブロモ化から始まり、6-ブロモ-2-オキソ-2H-クロメン-3-イルが形成されます 。この中間体は、次に4-ヒドロキシフェニル酢酸と反応して、フェノキシ誘導体を形成します。 最後のステップは、適切な反応条件下で、この中間体をN-シクロプロピルアセトアミドとカップリングすることです .
このような化合物の工業的生産方法では、収率と純度を最大化するために、反応条件の最適化がしばしば行われます。 これには、温度、pH、および触媒または溶媒の使用を制御して反応を促進することが含まれます .
化学反応の分析
科学研究の応用
2-[4-(6-ブロモ-2-オキソ-2H-クロメン-3-イル)フェノキシ]-N-シクロプロピルアセトアミドには、いくつかの科学研究の応用があります。
科学的研究の応用
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide has several scientific research applications:
作用機序
類似の化合物との比較
2-[4-(6-ブロモ-2-オキソ-2H-クロメン-3-イル)フェノキシ]-N-シクロプロピルアセトアミドは、次のような他のクマリン誘導体と比較することができます。
6-ブロモ-2-オキソ-2H-クロメン-4-イル誘導体: これらの化合物は、ブロモ化クロメノン構造が似ていますが、置換基が異なり、生物活性に違いが生じます.
クマリン系抗生物質: これらの化合物は、細菌のDNAジャイレースも標的とするが、効力と活性スペクトルに影響を与える可能性のある異なる置換基を持つ場合があります.
2-[4-(6-ブロモ-2-オキソ-2H-クロメン-3-イル)フェノキシ]-N-シクロプロピルアセトアミドの独自性は、ブロモ化クロメノン部分とシクロプロピルアセトアミド基の特定の組み合わせにあり、これはその独特の生物活性と潜在的な治療用途に貢献しています.
類似化合物との比較
Coumarin and Phenoxy Derivatives
- N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP 3 348 550A1): This compound shares the acetamide motif but replaces the coumarin core with a benzothiazole ring. The 4-chlorophenyl group and ethoxy substitution differ from the target compound’s bromocoumarin-phenoxy system. Such structural variations may alter solubility and target selectivity, as benzothiazoles are known for their electron-deficient aromatic systems, which could enhance interactions with π-acidic binding pockets .
- [2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid: While lacking a coumarin core, this boronic acid derivative features a phenoxy-methyl group linked to a boronic acid moiety. Its inhibitory activity against fungal histone deacetylase (HDAC) highlights the importance of phenoxy groups in molecular recognition. The target compound’s acetamide group may mimic boronic acid’s hydrogen-bonding capacity but with different electronic properties .
Acetamide-Containing Analogues
- 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (MM0078.03): This compound shares a brominated aromatic system and acetamide group. Such differences could influence pharmacokinetic profiles, such as absorption and half-life .
- N-[2-(benzyloxy)-4-bromo-6-nitrophenyl]acetamide: The bromo and nitro substituents here mirror the target’s halogenated aromatic system but in a simpler phenyl ring. The benzyloxy group increases lipophilicity compared to the target’s phenoxy linkage, which may affect membrane permeability .
Substituent Effects on Bioactivity
- Bromine vs.
- Cyclopropyl vs. Alkyl Groups: The cyclopropyl substituent on the acetamide nitrogen likely reduces metabolic oxidation compared to bulkier groups (e.g., ethyl or benzyl), as seen in fenofibrate derivatives .
Hydrogen Bonding and Crystal Packing
The phenoxy-acetamide chain in the target compound may form hydrogen-bonding networks similar to those observed in coumarin derivatives. highlights the role of hydrogen bonding in crystal packing, suggesting that the target’s structure could exhibit predictable intermolecular interactions, aiding in crystallographic studies using programs like SHELXL .
Data Table: Key Structural and Functional Comparisons
Research Findings and Methodological Insights
- In Silico Screening : Molecular docking studies (as in ) could predict the target compound’s binding modes, leveraging its coumarin core for π-π stacking and bromine for halogen bonding .
- Crystallography : Tools like SHELXL and WinGX () are critical for resolving the target’s crystal structure, particularly hydrogen-bonding patterns influenced by the acetamide group .
生物活性
2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide is a synthetic compound derived from the chromene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide is , with a molar mass of approximately 368.25 g/mol. The structure features a chromene core substituted with a bromine atom and a cyclopropylacetamide moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrNO3 |
| Molar Mass | 368.25 g/mol |
| CAS Number | [Not Available] |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds containing the chromene structure exhibit significant anticancer properties. For instance, derivatives of 6-bromo-2-oxo-2H-chromen have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study:
A study published in Cancer Letters demonstrated that a related chromene derivative inhibited proliferation in MCF-7 breast cancer cells by inducing apoptosis via caspase activation and downregulating anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, suggesting potential applications in treating inflammatory diseases.
Research Findings:
In vitro studies showed that treatment with 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]-N-cyclopropylacetamide reduced lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages by decreasing nitric oxide production and iNOS expression.
Antimicrobial Activity
The compound's antimicrobial activity has been assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial properties, likely due to its ability to disrupt bacterial cell membranes.
Table of Antimicrobial Activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression at the G1/S phase.
- Cytokine Modulation: Inhibition of pro-inflammatory cytokine synthesis.
- Membrane Disruption: Alteration of bacterial cell membrane integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
